molecular formula C37H66O7 B1668047 Squamocin G CAS No. 123123-32-0

Squamocin G

Cat. No. B1668047
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-BAVRERFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squamocin G is a bis-tetrahydrofuran annonaceous acetogenin . It has been isolated from several genera of the plant family, the Annonaceae . Squamocin G has been reported to have significant effects on cancer cells, including inhibiting their proliferation, causing cell cycle arrest at the G1 phase, and activating both intrinsic and extrinsic pathways to apoptosis .


Chemical Reactions Analysis

Squamocin G has been found to modulate the phosphorylation levels of histone H3 at S10 and S28, which is associated with the downregulation of aurora B and pMSK1 expressions . This modulation affects epigenetic alterations, providing a novel view of the antitumor mechanism of squamocin .

Scientific Research Applications

Anticancer Activity

Squamocin G, a type of annonaceous acetogenin, has shown significant anticancer activity. Notable research includes:

  • G2/M Phase Arrest in Chronic Myeloid Leukemia : Squamocin induces G2/M phase arrest in K562 leukemia cells, increasing cyclin-dependent kinase inhibitors p21 and p27, and reducing Cdk1 and Cdc25C kinase activities, thus inhibiting cell proliferation (Mei-Chin Lu et al., 2006).

  • Induction of Apoptosis in Leukemia Cell Lines : Squamocin has been found to induce apoptosis in HL-60 leukemia cells by activating caspase-3, related to SAPK activation (Xiao-Feng Zhu et al., 2002).

  • Effects on Multidrug Resistant Breast Cancer Cells : Squamocin shows equal inhibitory effects on both normal and multidrug-resistant MCF7 breast cancer cell lines, mainly by blocking the cell cycle in the G1-phase (S. Raynaud et al., 1999).

  • Selective Cytotoxicity in Bladder Cancer Cells : It exhibits selective cytotoxicity in bladder cancer cells, particularly in the S-phase, inducing apoptosis through Bax-, Bad-, and caspase-3-related pathways (S. Yuan et al., 2006).

Insecticidal and Larvicidal Properties

Squamocin G also has applications in pest control:

  • Effects on Insect Midgut Cells : It induces significant morphological changes in the midgut cells of insects like Anticarsia gemmatalis, suggesting its potential as a bioinsecticide (M. Fiaz et al., 2018).

  • Larvicidal Activity Against Aedes aegypti : Demonstrating cytotoxicity against the midgut epithelium of mosquito larvae, squamocin is a promising agent for controlling mosquito-borne diseases (M. Costa et al., 2014).

Other Applications

Additional research areas where squamocin G is being explored include:

  • Enhancing Biofilm Formation in Bacteria : It stimulates biofilm production in Pseudomonas plecoglossicida J26, a bacterium involved in the degradation of polycyclic aromatic hydrocarbons, highlighting its potential in bioremediation processes (E. Parellada et al., 2011).

  • Stimulation of Ion Currents in Smooth Muscle Cells : Squamocin activates Ca(2+)-activated K+ current in smooth muscle cells of the human coronary artery, which could have implications in vascular biology (Sheng-Nan Wu et al., 2003).

Future Directions

The future directions of research on Squamocin G could include further investigation into its antitumor mechanisms, particularly its effects on epigenetic alterations . Additionally, more research is needed to fully understand its synthesis, molecular structure, physical and chemical properties, and safety and hazards. The potential of Squamocin G as a therapeutic agent for cancer is promising, but more research is needed to fully realize this potential.

properties

CAS RN

123123-32-0

Product Name

Squamocin G

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34?,35+,36+/m0/s1

InChI Key

MBABCNBNDNGODA-BAVRERFOSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bullatacin;  LI 12105;  LI-12105;  LI12105 Rolliniastatin 2;  Squamocin G;  Annonareticin;  ( )-Bullatacin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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